molecular formula C8H12O3 B15324115 3-Cyclopentyl-2-oxopropanoic acid

3-Cyclopentyl-2-oxopropanoic acid

Cat. No.: B15324115
M. Wt: 156.18 g/mol
InChI Key: JNXXFKBPTNOORD-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-oxopropanoic acid is an organic compound with the molecular formula C8H12O3 It is characterized by a cyclopentyl group attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-2-oxopropanoic acid typically involves the reaction of cyclopentanone with ethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the cyclopentyl group or the oxo group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl carboxylic acid, while reduction may produce cyclopentyl alcohol .

Scientific Research Applications

3-Cyclopentyl-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation .

Comparison with Similar Compounds

    Cyclopentanone: A precursor in the synthesis of 3-Cyclopentyl-2-oxopropanoic acid.

    2-Oxopropanoic acid: Shares the oxo group with this compound.

    Cyclopentyl carboxylic acid: Similar in structure but lacks the oxo group.

Uniqueness: this compound is unique due to the presence of both a cyclopentyl group and an oxo group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-cyclopentyl-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(8(10)11)5-6-3-1-2-4-6/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXXFKBPTNOORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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